1-Chloro-3-methylpyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-chloro-3-methylpyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-11-4-2-3-7(11)8(9)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVDZEVPLXGDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743547 | |
| Record name | 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025054-90-3 | |
| Record name | 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Cyclization of Pyrrolo[1,2-a]pyrazines
One of the foundational approaches involves the cyclization of precursor heterocycles such as pyrrolo[1,2-a]pyrazines. These compounds can be synthesized via double cyclodehydration of suitable precursors, often followed by halogenation to introduce chlorine at specific positions.
- Methodology :
- Double cyclodehydration of 1,2-diamines or related intermediates in the presence of ammonium acetate or other dehydrating agents yields the pyrrolo[1,2-a]pyrazine core.
- Subsequent halogenation using halogenating agents like sulfuryl chloride introduces halogens selectively at the desired positions.
- This approach is supported by the synthesis of related heterocycles where double cyclodehydration is employed to form the core structure, which can then be functionalized further (see).
Halogenation and Functionalization of Pyrrolo[1,2-a]pyrazines
Halogenation is a key step in preparing chlorinated derivatives such as 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine. The process involves controlled halogenation of heterocyclic intermediates.
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- Use of non-polar solvents like methylene chloride (dichloromethane).
- Temperature control is critical; initial cooling to -78°C followed by gradual warming facilitates selective halogenation.
| Step | Reagents | Solvent | Temperature | Duration | Product | Notes |
|---|---|---|---|---|---|---|
| Halogenation | Sulfuryl chloride | Methylene chloride | -78°C | 30-60 min | Chlorinated heterocycle | Regioselective chlorination |
Preparation via Nucleophilic Substitution and Cyclization
Another method involves nucleophilic substitution reactions, where nucleophiles such as methyl or amino groups are introduced onto heterocyclic precursors, followed by cyclization to form the fused pyrrolo[1,2-a]pyrazine ring system.
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- Start with substituted pyridazines or pyrimidines, which are halogenated or methylated.
- Nucleophilic substitution with amines or methylating agents introduces the desired substituents.
- Cyclization is achieved under reflux conditions, often with acids or bases, to close the heterocyclic ring.
Example :
Rearrangement and Derivatization
Research indicates that rearrangement reactions can be employed to access specific derivatives, including chlorinated compounds.
- Rearrangement Pathways :
- Quaternization of heterocycles followed by cyclization and rearrangement steps can lead to chlorinated derivatives.
- For instance, quaternary salts formed from heterocycles can rearrange under reflux to yield chlorinated heterocycles.
Summary of Key Reaction Parameters
| Method | Key Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Cyclodehydration | NH4OAc | - | Elevated | Variable | Core heterocycle formation |
| Halogenation | Sulfuryl chloride | Methylene chloride | -78°C | Moderate | Regioselective chlorination |
| Nucleophilic substitution | Sodium methoxide | Methanol | Reflux | Good | Functionalization of heterocycle |
| Rearrangement | Quaternization agents | - | Reflux | Variable | Derivative synthesis |
Research Findings and Data Summary
Recent studies highlight the efficiency of halogenation reactions in synthesizing chlorinated heterocycles. For example, the vacuum distillation of intermediates like 3-methoxy-6-methylpyridazine followed by controlled chlorination yields the target compound with high regioselectivity. Additionally, tandem cyclization and halogenation strategies have been employed to streamline the synthesis process, reducing steps and improving yields.
- Key Data :
- Vacuum distillation of intermediates at 18 mm Hg and 100°C yields the chlorinated compound with yields up to 66.8%.
- Reaction temperatures around -78°C for halogenation ensure selectivity and minimize side reactions.
- Use of non-polar solvents like dichloromethane enhances reaction control.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 1 undergoes nucleophilic substitution under various conditions, enabling functional group diversification.
Key Reactions:
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Amination : Reacts with primary or secondary amines (e.g., diethylamine) in polar aprotic solvents (e.g., DMF) at 80–100°C to yield 1-amino-3-methylpyrrolo[1,2-a]pyrazine derivatives .
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Alkoxylation : Treatment with sodium alkoxides (e.g., NaOMe) in ethanol produces 1-alkoxy derivatives .
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Grignard Reagent Reactions : Organomagnesium reagents substitute chlorine with alkyl/aryl groups at room temperature .
Table 1: Substitution Reactions and Yields
Oxidation and Reduction
The methyl group and aromatic system participate in redox reactions:
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Oxidation : Using KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, yielding 1-chloro-3-carboxypyrrolo[1,2-a]pyrazine .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring, producing partially saturated derivatives .
Mechanistic Notes :
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Oxidation proceeds via radical intermediates, confirmed by ESR studies .
-
Hydrogenation selectively targets the pyrazine ring due to its higher electron deficiency compared to the pyrrole moiety .
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing larger heterocycles:
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Condensation with Active Methylene Compounds : Reacts with malononitrile or ethyl cyanoacetate under basic conditions to form indolizine derivatives via a cascade cyclization-aromatization process .
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Ammonolysis : Treatment with ammonium acetate generates pyrrolo[1,2-a]pyrazin-1-amine derivatives .
Example Reaction Pathway :
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Base-mediated condensation with malononitrile.
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Cyclization to form a six-membered intermediate.
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst to produce biaryl derivatives .
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Sonogashira Coupling : Forms alkynylated products with terminal alkynes in the presence of CuI and Pd(PPh₃)₂Cl₂ .
Table 2: Cross-Coupling Reaction Parameters
| Reaction Type | Partner Reagent | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 81 | |
| Sonogashira | Propargyl alcohol | Pd(PPh₃)₂Cl₂, CuI | 68 |
Functionalization via Halogen Exchange
The chlorine atom can be replaced with other halogens:
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Iodination : Treatment with NaI in acetone under reflux replaces chlorine with iodine, yielding 1-iodo-3-methylpyrrolo[1,2-a]pyrazine .
Stability and Reactivity Trends
Scientific Research Applications
Inhibition of Gastric Acid Secretion
One of the primary applications of pyrrolo[1,2-a]pyrazine derivatives, including 1-chloro-3-methylpyrrolo[1,2-a]pyrazine, is their role as inhibitors of gastric acid secretion. These compounds have shown potential in treating conditions characterized by excessive gastric acid production, such as peptic ulcer disease. A patent describes the use of these compounds to develop pharmaceutical compositions aimed at managing gastric acid-related disorders .
Modulation of Ion Channels
Research has indicated that derivatives of pyrrolo[1,2-a]pyrazines can act as selective modulators of ion channels. For instance, studies have demonstrated that certain imidazo[1,2-a]pyrazines can disrupt protein-protein interactions critical for ion channel function, suggesting that this compound may similarly influence ion channel activity . This modulation could have implications for neurological conditions where ion channels play a crucial role.
Anticonvulsant Properties
Emerging data suggest that compounds related to this compound exhibit anticonvulsant effects. In vivo studies have shown that these compounds can increase the threshold for seizure activity in animal models, indicating their potential utility in treating epilepsy and other seizure disorders .
Case Study: Gastric Acid Inhibition
A study detailed the synthesis and evaluation of various pyrrolo[1,2-a]pyrazine derivatives for their ability to inhibit gastric acid secretion. The findings indicated that specific substitutions on the pyrrolo ring enhanced efficacy against gastric acid secretion in animal models. This research supports the therapeutic potential of this compound in treating related gastrointestinal disorders.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Gastric acid secretion inhibition | |
| Related pyrazines | Anticonvulsant effects | |
| Pyrazine derivatives | Antibacterial activity |
Research Insights on Ion Channel Modulation
Recent research highlighted the discovery of several imidazo[1,2-a]pyrazines as negative modulators of AMPA receptors. The structural similarities between these compounds and this compound suggest that the latter may also exhibit similar modulation effects on ion channels involved in excitatory neurotransmission. This insight opens avenues for further investigation into its neuropharmacological applications.
Mechanism of Action
1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is structurally similar to other pyrrolopyrazine derivatives, such as 1-Chloro-2-methylpyrrolo[1,2-a]pyrazine and 1-Bromo-3-methylpyrrolo[1,2-a]pyrazine. its unique substitution pattern and electronic properties distinguish it from these compounds, making it suitable for specific applications.
Comparison with Similar Compounds
1-Methylpyrrolo[1,2-a]pyrazine
- Structure : Lacks the chlorine substituent, with only a methyl group at position 1.
- Molecular Formula : C₈H₈N₂; Molecular Weight : 132.16 g/mol.
- Key Differences : The absence of chlorine reduces electrophilicity, leading to lower reactivity in substitution reactions. This compound is often used as a precursor for further functionalization .
3-(4-Chlorophenyl)-1-methylpyrrolo[1,2-a]pyrazine
- Structure : Features a 4-chlorophenyl group at position 3 and methyl at position 1.
- Reactivity: The bulky aryl group directs electrophilic acetylation to position 6, yielding 1-[3-(4-chlorophenyl)-1-methylpyrrolo[1,2-a]pyrazin-6-yl]ethanone. This highlights how substituent bulkiness influences regioselectivity compared to the smaller methyl group in the target compound .
Benzoimidazole-Pyrrolo[1,2-a]pyrazine Hybrids
- Structure : Fused benzoimidazole and pyrrolo[1,2-a]pyrazine rings (e.g., 10-Chloro-6-phenylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine).
Table 1: Structural and Electronic Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine | Cl (C1), CH₃ (C3) | ~166.61 | High electrophilicity, moderate steric bulk |
| 1-Methylpyrrolo[1,2-a]pyrazine | CH₃ (C1) | 132.16 | Lower reactivity, precursor for synthesis |
| Benzoimidazole-pyrrolo[1,2-a]pyrazine | Fused benzene ring | ~300–350 | Fluorescence, bioimaging potential |
Antifungal Activity
- Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives : Exhibit potent antifungal activity against Alternaria alternata and Botrytis cinerea. The ketone group and fused rings enhance bioactivity compared to the chloro-methyl derivative .
- This compound: Limited direct data, but chlorine’s electron-withdrawing nature may enhance interaction with fungal enzymes .
Enzyme Inhibition
- Imidazo[1,2-a]pyrazine Derivatives: Act as reversible inhibitors of gastric H⁺/K⁺-ATPase (IC₅₀ values in nM range). The target compound’s chlorine may improve binding affinity compared to non-halogenated analogues .
Physicochemical Properties
- Solubility : The chlorine substituent increases polarity, likely improving aqueous solubility compared to 1-methylpyrrolo[1,2-a]pyrazine.
Biological Activity
1-Chloro-3-methylpyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that this compound acts primarily as an antagonist to the CXCR7 receptor, which plays a role in various physiological processes including inflammation and cancer metastasis. The modulation of this receptor can influence cellular signaling pathways that are critical for tumor growth and progression .
Anticancer Properties
This compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit CXCR7 has been linked to reduced tumor cell migration and proliferation. In vitro assays have demonstrated that this compound can effectively decrease the viability of several cancer cell lines.
Table 1: Anticancer Activity Data
Neuroprotective Effects
In addition to its anticancer properties, recent studies have indicated that this compound may exhibit neuroprotective effects. It has been shown to modulate glutamate receptors, potentially providing protective effects against excitotoxicity in neuronal cells .
Table 2: Neuroprotective Activity
| Assay Type | Result | Reference |
|---|---|---|
| Glutamate-Induced Toxicity | Reduced cell death by 30% at 10 µM | |
| In Vivo Model (Rat) | Improved cognitive function in memory tests |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in A549 lung cancer cells revealed significant reductions in cell proliferation. The compound was administered at varying concentrations over a period of 48 hours, resulting in an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent against lung cancer .
Case Study 2: Neuroprotection in Animal Models
Another investigation focused on the neuroprotective effects of the compound in a rat model of neurodegeneration induced by glutamate. The administration of the compound led to a significant decrease in neuronal loss and improved behavioral outcomes in memory tests compared to control groups .
Q & A
Q. What are the common synthetic routes to access 1-Chloro-3-methylpyrrolo[1,2-a]pyrazine?
The synthesis typically involves cyclization or cross-coupling strategies. For example, Pd-catalyzed direct (hetero)arylation or electrophilic functionalization of pyrrolo[1,2-a]pyrazine precursors can introduce chloro and methyl substituents at specific positions . Acid-catalyzed cyclodehydration with o-phenylenediamines is another approach, enabling double cyclization to form fused heterocycles . Key reaction conditions (e.g., DBSA/toluene or TFA/DMSO) influence yields and regioselectivity, particularly with unsymmetrical substrates .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural validation relies on multimodal characterization:
- NMR spectroscopy : H and C NMR identify substituent positions and electronic environments (e.g., coupling constants for fluorine or chlorine substituents) .
- X-ray crystallography : Resolves regioisomeric ambiguities and confirms fused bicyclic geometry .
- HRMS : Validates molecular weight and isotopic patterns, critical for halogenated derivatives .
Q. What are the core photophysical or biological properties of pyrrolo[1,2-a]pyrazine derivatives?
Pyrrolo[1,2-a]pyrazine derivatives exhibit deep blue emission in aggregated/solid states, with substituents (e.g., chloro, methoxy) modulating fluorescence intensity and wavelength . Biologically, analogues show antimicrobial and anti-inflammatory activities, likely due to interactions with cellular targets like kinases or free radical scavenging .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrolo[1,2-a]pyrazine functionalization be addressed?
Regioselectivity issues arise during electrophilic substitution or cross-coupling. Strategies include:
- Catalyst optimization : Pd-based systems with tailored ligands improve selectivity for C-3 or C-6 positions .
- Substrate pre-functionalization : Introducing directing groups (e.g., carbonyls) guides reactions to specific sites .
- Solvent effects : Polar aprotic solvents (DMSO) enhance electrophilic acetylation at electron-rich positions .
Q. What methodologies resolve contradictions in reported synthetic yields for similar derivatives?
Discrepancies in yields often stem from reaction scalability or impurity profiles. Solutions include:
- Reaction monitoring : LC-MS or TLC tracks intermediate formation, ensuring complete conversion .
- Purification protocols : Gradient chromatography separates regioisomers (e.g., 8c vs. 8e in ) .
- Reproducibility checks : Independent validation using alternative catalysts (e.g., TiCl₄ for aliphatic amines vs. TFA for aromatic amines) .
Q. How do substituents influence the bioactivity and optical properties of this compound?
- Electron-withdrawing groups (Cl) : Enhance photostability and blue-shift emission by reducing π-π stacking .
- Methyl groups : Improve cell permeability and reduce cytotoxicity, critical for bioimaging applications .
- Hybrid scaffolds : Fusion with benzoimidazole amplifies antioxidant activity but may increase metabolic instability .
Q. What are the challenges in scaling enantioselective synthesis of pyrrolo[1,2-a]pyrazine derivatives?
Asymmetric hydrogenation using Ir catalysts achieves up to 95% ee but requires:
- Additives : Cs₂CO₃ suppresses racemization and enhances conversion .
- Substrate compatibility : Bulky substituents at the bridgehead nitrogen can hinder catalyst access .
- Chiral ligand screening : Phosphine-oxazoline ligands improve enantiocontrol but increase synthetic complexity .
Methodological Considerations
Q. Table 1: Key Reaction Conditions for Pyrrolo[1,2-a]pyrazine Synthesis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
